molecular formula C13H11NO6 B3120487 2,5-Dioxopyrrolidin-1-yl methyl terephthalate CAS No. 264270-90-8

2,5-Dioxopyrrolidin-1-yl methyl terephthalate

Cat. No. B3120487
CAS RN: 264270-90-8
M. Wt: 277.23 g/mol
InChI Key: ZPMABXBMGNFHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,5-Dioxopyrrolidin-1-yl methyl terephthalate” is a chemical compound . It is also known as "4-O- [2- (2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl (E)-but-2-enedioate" . It is used in the synthesis of antibody-drug conjugates (ADCs) .


Molecular Structure Analysis

The molecular structure of “2,5-Dioxopyrrolidin-1-yl methyl terephthalate” and its derivatives has been elucidated in several studies . These studies have shown that these molecules interact with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels at very high concentrations .


Chemical Reactions Analysis

The chemical reactions involving “2,5-Dioxopyrrolidin-1-yl methyl terephthalate” have been studied in the context of improving monoclonal antibody production in mammalian cell cultures . The compound was found to increase monoclonal antibody production .


Physical And Chemical Properties Analysis

The physical form of “2,5-Dioxopyrrolidin-1-yl methyl terephthalate” is described as a colorless to yellow liquid or semi-solid or solid or lump . More detailed physical and chemical properties can be found in chemical databases .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2,5-Dioxopyrrolidin-1-yl methyl terephthalate, focusing on six unique applications:

Drug Delivery Systems

2,5-Dioxopyrrolidin-1-yl methyl terephthalate is often used in the development of drug delivery systems. Its chemical structure allows it to act as a linker or a carrier molecule, facilitating the targeted delivery of therapeutic agents. This application is particularly valuable in cancer treatment, where precision in drug delivery can significantly enhance the efficacy and reduce side effects .

Bioconjugation

In bioconjugation, this compound is utilized to link biomolecules such as proteins, peptides, or nucleic acids to various substrates. This process is crucial in the development of biosensors, diagnostic tools, and therapeutic agents. The stability and reactivity of 2,5-Dioxopyrrolidin-1-yl methyl terephthalate make it an ideal candidate for creating stable bioconjugates .

Polymer Chemistry

2,5-Dioxopyrrolidin-1-yl methyl terephthalate is employed in the synthesis of polymers, particularly in the creation of biodegradable polymers. These polymers have applications in medical devices, tissue engineering, and environmentally friendly packaging materials. The compound’s ability to form strong covalent bonds with various monomers makes it a versatile building block in polymer chemistry .

Organic Synthesis

In organic synthesis, this compound serves as a reagent for introducing functional groups into organic molecules. Its reactivity and stability under various conditions make it a valuable tool for chemists working on the synthesis of complex organic compounds. This application is essential in the pharmaceutical industry for the development of new drugs and in academic research for the exploration of new chemical reactions .

Anticonvulsant Research

Recent studies have explored the potential of 2,5-Dioxopyrrolidin-1-yl methyl terephthalate derivatives as anticonvulsant agents. These derivatives have shown promising results in animal models, indicating their potential as new treatments for epilepsy and other seizure disorders. The compound’s ability to modulate neural activity is a key factor in this application .

Pain Management

The compound has also been investigated for its potential in pain management. Derivatives of 2,5-Dioxopyrrolidin-1-yl methyl terephthalate have demonstrated efficacy in various pain models, including neuropathic pain and inflammatory pain. This application is particularly relevant for developing new analgesics that can provide relief with fewer side effects compared to traditional pain medications .

These applications highlight the versatility and importance of 2,5-Dioxopyrrolidin-1-yl methyl terephthalate in scientific research. Its unique chemical properties make it a valuable tool in various fields, from drug development to materials science.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Sigma-Aldrich MDPI PLOS ONE Chemical Book IJMS

Safety and Hazards

The safety information for “2,5-Dioxopyrrolidin-1-yl methyl terephthalate” indicates that it is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and it has a signal word of "Warning" .

Future Directions

The future directions for “2,5-Dioxopyrrolidin-1-yl methyl terephthalate” involve its potential use in the production of monoclonal antibodies . Further structural optimization of its derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6/c1-19-12(17)8-2-4-9(5-3-8)13(18)20-14-10(15)6-7-11(14)16/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMABXBMGNFHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl methyl terephthalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.